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molecular formula C7H15NO2 B1581340 N,N-Diethylglycine methyl ester CAS No. 30280-35-4

N,N-Diethylglycine methyl ester

Cat. No. B1581340
M. Wt: 145.2 g/mol
InChI Key: YLZLHVWLTRZOJH-UHFFFAOYSA-N
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Patent
US07208513B2

Procedure details

To a solution of methyl 2-(diethylamino)acetate (4.167 mL, 27.55 mmol) in 4 mL of anhydrous ethanol was added anhydrous hydrazine (1.336 mL, 27.55 mmol). The solution was heated to reflux temperature overnight. The solvent was then removed under reduced pressure and the product was isolated as an oil in a quantitative yield and was used without further purification: 1H NMR (CDCl3) δ 8.3 (br s, 1H), 3.83 (br s, 2H), 3.08 (s, 2H), 2.51 (q, 4H), 1.00 (t, 6H); ES-MS (m/z) 146 [M+H]+.
Quantity
4.167 mL
Type
reactant
Reaction Step One
Quantity
1.336 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:9][CH3:10])[CH2:4][C:5](OC)=[O:6])[CH3:2].[NH2:11][NH2:12]>C(O)C>[NH2:11][NH:12][C:5](=[O:6])[CH2:4][N:3]([CH2:9][CH3:10])[CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
4.167 mL
Type
reactant
Smiles
C(C)N(CC(=O)OC)CC
Name
Quantity
1.336 mL
Type
reactant
Smiles
NN
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was isolated as an oil in a quantitative yield
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
NNC(CN(CC)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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